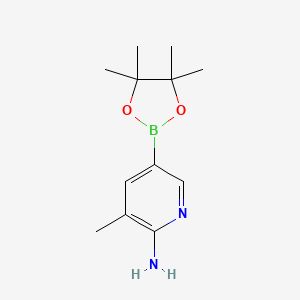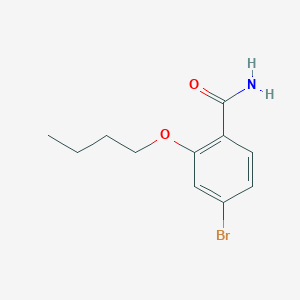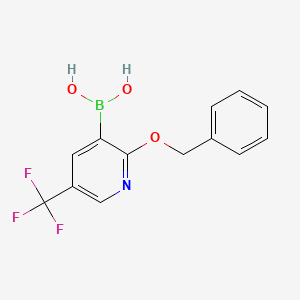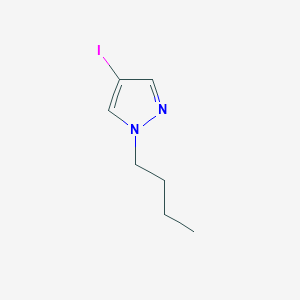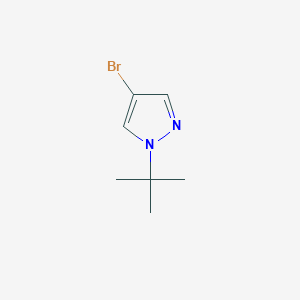![molecular formula C15H16Cl2N2O2 B1523736 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride CAS No. 1258639-44-9](/img/structure/B1523736.png)
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride
Descripción general
Descripción
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1258639-44-9 . It has a molecular weight of 327.21 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 327.21 . More detailed physical and chemical properties like solubility, melting point, boiling point, etc., were not available in the search results.Aplicaciones Científicas De Investigación
Kinetics and Mechanisms of Hydrolysis and Cyclisation
Research has investigated the behavior of related compounds in aqueous solutions, focusing on the kinetics and mechanisms of hydrolysis, isomerization, and cyclisation. For instance, a study analyzed the kinetics and mechanisms of hydrolysis and cyclisation of E and Z isomers of a closely related compound, revealing insights into the chemical transformations these compounds undergo under different pH conditions, which could be relevant for understanding the stability and reactivity of "2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride" in various environments (Bernard et al., 1986).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of related compounds. For example, the synthesis of "4-Chloro-2-hydroxyacetophenone" from 3-aminophenol involved acetylation and methylation, demonstrating the synthetic pathways that might be applicable to the synthesis of "this compound" and exploring its potential applications in medicinal chemistry and as intermediates in organic synthesis (Da-wei, 2011).
Antioxidant Activity
The antioxidant activity of phenolic derivatives has been studied, providing insights into how similar compounds, including "this compound," may act as inhibitors of lipid peroxidation and serve as peroxyl radical scavengers. This has implications for their potential use in preventing oxidative stress-related damage in biological systems (Dinis, Maderia, & Almeida, 1994).
Hydrogen Bond Studies
Investigations into the hydrogen bonding capabilities of related compounds have been conducted, highlighting their potential applications in understanding molecular interactions and designing molecules with specific binding properties. Such studies can inform the development of new pharmaceuticals and materials with tailored properties (Romero & Margarita, 2008).
Analytical Methodologies
Research on developing analytical methodologies for detecting impurities in related compounds underscores the importance of quality control in pharmaceutical manufacturing. For example, a study on the stability-indicating TLC-densitometric method for the determination of paracetamol and chlorzoxazone highlights the relevance of analytical techniques in ensuring the purity and safety of pharmaceutical products (Abdelaleem & Abdelwahab, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.ClH/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14;/h1-8H,9-10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFKHQJYKVZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



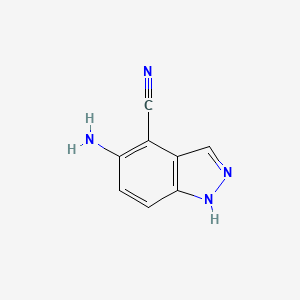
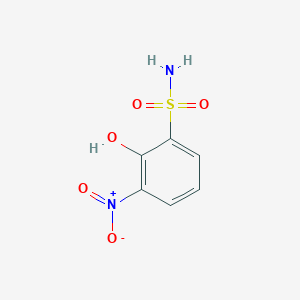

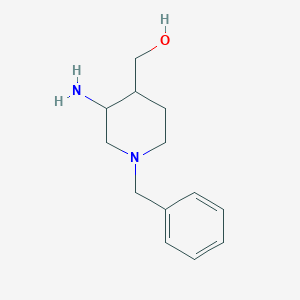
![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)



